![molecular formula C13H16N4O3S B5727220 2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5727220.png)

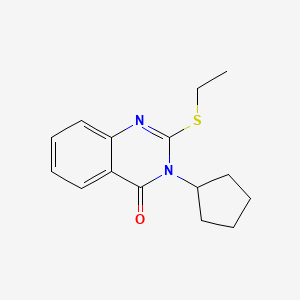

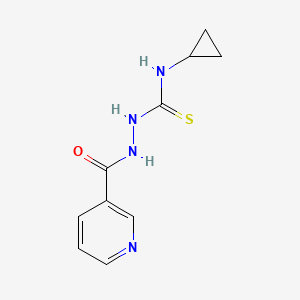

2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

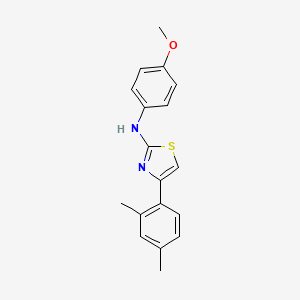

The compound “2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide” is a complex organic molecule. It has a molecular formula of C20H28N4O3S, an average mass of 404.526 Da, and a monoisotopic mass of 404.188202 Da . The molecule contains several functional groups, including a methoxyphenoxy group, a triazol group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups contributing to its overall structure. It includes a methoxyphenoxy group, a methyltriazol group, and an acetamide group . The molecule also has two defined stereocentres .Scientific Research Applications

Fast Proton-Induced Fission of 238U

- Abstract : Fast proton-induced fission of uranium-238 (238U) has been investigated from the threshold up to 40 MeV. The study evaluated fission variables such as cross-sections, mass distributions, and prompt neutron emission. The analysis used the Talys code and custom programs based on the Brosa model .

Hypoglycemic Activity of Novel Derivatives

- Compound Design : Novel 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives were synthesized .

- Mechanism : The 2,4-thiazolidinedione moiety in these derivatives acts as an insulin sensitizer by targeting peroxisome proliferator-activated receptors (PPARs) .

- Clinical Relevance : Developing safer antidiabetic agents with improved efficacy is essential for managing diabetes .

Quantum Optics Applications

- Two-Dimensional Magneto-Optical Trap (2D MOT) : The compound may find applications in atomic-ensemble-based quantum optics, including electromagnetically induced transparency (EIT), entangled photon pair generation, optical quantum memory, and quantum information processing .

- Context : The 2D MOT is ideal for trapping rubidium-85 (85Rb) atoms with high optical depth .

Bioactive Small Molecules

- 8-Chloro-5-nitroquinoline : This compound, available with 98% purity, has bioactivity potential . Further research may explore its applications in various fields.

Radioisotope Production

- Fission-Induced Isotope Yields : Investigate the production of radioisotopes (e.g., Mo, I, Xe) during fission processes induced by protons with energies higher than 20 MeV on 238U .

- Applications : These radioisotopes have applications in medicine, electronics, industry, and other fields .

Nerve-Sparing Radical Hysterectomy

- Clinical Trial : A study evaluated complete nerve-sparing type C1 radical hysterectomy for cervical cancer. The primary objective was to assess postvoid residual urine volume (PVR) <50ml on postoperative day 4. The procedure aims to preserve pelvic nerve plexus .

properties

IUPAC Name |

2-[[5-[(4-methoxyphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c1-17-12(15-16-13(17)21-8-11(14)18)7-20-10-5-3-9(19-2)4-6-10/h3-6H,7-8H2,1-2H3,(H2,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHAVUYPGIKKQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)N)COC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)

![2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)

![2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5727210.png)

![N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5727224.png)